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Introduction

CNI103 is a novel, highly potent, and cell-permeable peptidyl inhibitor designed to selectively

block the interaction between calcineurin (CN) and the Nuclear Factor of Activated T-cells

(NFAT).[1][2] This selectivity presents a significant advantage over traditional calcineurin

inhibitors, such as cyclosporin A and tacrolimus, which can have broad and sometimes toxic

effects.[3] CNI103 was developed through computational and medicinal chemistry by

optimizing a previously identified calcineurin-targeting peptide, R11-VIVIT.[4] Its unique

structure, consisting of a calcineurin-binding motif linked to a cell-penetrating cyclopeptidyl

motif, allows for efficient intracellular delivery and high metabolic stability.[4] Preclinical studies

have demonstrated its potential as a therapeutic agent for inflammatory conditions, particularly

acute respiratory distress syndrome (ARDS), by specifically targeting the CN-NFAT signaling

pathway in lung macrophages.[1][2]

Core Mechanism of Action
Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that

plays a critical role in T-cell activation and other cellular processes.[3][5] Upon activation by

increased intracellular calcium levels, calcineurin dephosphorylates NFAT, enabling its

translocation into the nucleus.[5][6] Once in the nucleus, NFAT acts as a transcription factor,
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inducing the expression of various pro-inflammatory cytokines, including Interleukin-2 (IL-2).[6]

[7]

CNI103 exerts its inhibitory effect by specifically disrupting the protein-protein interaction

between calcineurin and NFATc3.[1][2] Unlike conventional calcineurin inhibitors that bind to the

catalytic site, CNI103 is designed to block the docking site for NFAT on calcineurin. This

targeted approach is intended to offer a more selective immunosuppressive effect with a

potentially improved safety profile.[3]

Below is a diagram illustrating the signaling pathway and the inhibitory action of CNI103.
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Caption: Calcineurin-NFAT signaling pathway and CNI103 inhibition.

Quantitative Data
The following tables summarize the key quantitative data reported for CNI103 and its precursor,

R11-VIVIT.
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Compound
Binding Affinity (Kd) to

Calcineurin
Serum Stability (t1/2)

CNI103 16 nM > 24 hours

R11-VIVIT 500 nM ~ 1 hour

Table 1: Comparison of

CNI103 and R11-VIVIT

Properties.[4]

Treatment Dose
Administratio

n Route

Effect on

TNF-α in

BALF

Effect on IL-

6 in BALF

Effect on

Protein in

BALF

CNI103
0.3, 1, 3

mg/kg

Intranasal (2h

insufflation)

Dose-

dependent

decrease

Decrease (at

3 mg/kg)

Decrease (at

3 mg/kg)

CNI103 5 mg/kg
Intravenous

(4h infusion)
Decrease Not specified Decrease

Table 2: In

Vivo Efficacy

of CNI103 in

a Mouse

Model of

LPS-Induced

Acute Lung

Injury.[4]

Experimental Protocols
Detailed methodologies for key experiments involving CNI103 are outlined below.

In Vivo Mouse Model of LPS-Induced Acute Lung Injury
This protocol is designed to evaluate the efficacy of CNI103 in a preclinical model of acute lung

injury.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.bioworld.com/articles/677187-cni-103-a-potent-calcineurin-nfat-interaction-peptidyl-inhibitor-against-sepsis-induced-ali?v=preview
https://www.bioworld.com/articles/677187-cni-103-a-potent-calcineurin-nfat-interaction-peptidyl-inhibitor-against-sepsis-induced-ali?v=preview
https://www.benchchem.com/product/b15574460?utm_src=pdf-body
https://www.benchchem.com/product/b15574460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Pre-treat Mice with CNI103
(0.3, 1, or 3 mg/kg intranasally;

or 5 mg/kg intravenously)

Induce Lung Injury with
Intranasal LPS (2 mg/kg)

Monitor Mice for a
Specified Period

(e.g., 2, 6, or 16 hours)

Euthanize Mice

Collect Bronchoalveolar
Lavage Fluid (BALF)

and Serum

Analyze Samples for
Cytokine Levels (TNF-α, IL-6)

and Total Protein Content

End

Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of CNI103 in an ALI mouse model.
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Animal Model: Wild-type mice are used for this study.[4][8]

Pretreatment: A cohort of mice is pretreated with CNI103.[4] The administration can be either

intranasal (at doses of 0.3, 1, and 3 mg/kg via 2-hour insufflation) or intravenous (at 5 mg/kg

as a 4-hour infusion).[4] A control group receives a vehicle or a control peptide.[8][9]

Induction of Lung Injury: Two hours after the pretreatment, acute lung injury is induced by

intranasal administration of lipopolysaccharide (LPS) at a dose of 2 mg/kg.[4]

Monitoring and Sample Collection: At specified time points post-LPS challenge (e.g., 2, 6, or

16 hours), the mice are euthanized.[4] Bronchoalveolar lavage fluid (BALF) and serum are

collected for analysis.[4]

Analysis: The collected BALF and serum are analyzed for levels of pro-inflammatory

cytokines such as TNF-α and IL-6, as well as total protein content, which is an indicator of

lung vascular permeability.[4]

In Vitro Inhibition of TNF-α Production in Macrophages
This protocol assesses the direct inhibitory effect of CNI103 on inflammatory cytokine

production in cultured macrophages.

Cell Culture: Murine lung macrophages are cultured in appropriate media.[4]

Treatment: The cultured macrophages are treated with varying concentrations of CNI103
(ranging from 0.01 to 10 µM).[4]

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and

the production of TNF-α.[4]

Analysis: The cell culture supernatant is collected and the concentration of TNF-α is

measured using an appropriate immunoassay, such as an ELISA.[4]

Concluding Remarks
CNI103 represents a promising therapeutic candidate due to its high potency, metabolic

stability, and selective mechanism of action. By specifically targeting the calcineurin-NFAT

interaction, it offers the potential for effective immunomodulation with a reduced risk of the side
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effects associated with conventional, non-selective calcineurin inhibitors. The preclinical data,

particularly in the context of acute lung injury, are encouraging. Further investigation, including

clinical trials with related compounds like CNP-103, will be crucial in determining the full

therapeutic potential of this novel class of selective calcineurin inhibitors.[10][11]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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